1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea
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Overview
Description
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the field of oncology. This compound belongs to the class of nitrosoureas, which are known for their alkylating properties and ability to cross-link DNA, making them effective in cancer treatment.
Preparation Methods
The synthesis of 1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with a suitable piperidine derivative. The reaction conditions often require the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the nitrosourea group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrosourea group into an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution. Major products formed from these reactions include oxides, amines, and substituted derivatives.
Scientific Research Applications
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into molecules.
Biology: Studied for its effects on cellular processes, particularly DNA cross-linking and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit tumor growth.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea can be compared with other nitrosoureas such as:
Carmustine: Another nitrosourea used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine: Similar to carmustine, but with a longer half-life and different pharmacokinetic properties.
Streptozocin: A nitrosourea with selective toxicity towards pancreatic beta cells, used in the treatment of pancreatic cancer. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other nitrosoureas.
Properties
CAS No. |
13909-02-9 |
---|---|
Molecular Formula |
C8H11ClN4O4 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN4O4/c9-3-4-13(12-17)8(16)10-5-1-2-6(14)11-7(5)15/h5H,1-4H2,(H,10,16)(H,11,14,15) |
InChI Key |
KHWIRCOLWPNBJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
13909-02-9 |
shelf_life |
Bulk: A sample stored at 60° C for 10 days decomposed 18% (UV). The compound was found to be stable in bulk form at room temperature exposed to lab light through 60 days (UV, TLC and ionic chloride). For long -term storage the bulk compound should be protected from moisture and stored at -15° C. Solution: The compound dissolved in 3% methanol/ water decomposed 4% in one hour, 6.5% in three hours 15% in six hours, and 38% in 24 hours (UV). There was no formation of ionic chloride during the 24 hours. Solutions should be prepared immediately before use. |
solubility |
Water < 1 (mg/mL) Water pH 4 < 1 (mg/mL) Water pH 9 2-3 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH 2-3 (mg/mL) McOH 3-4 (mg/mL) CHCl3 1-3 (mg/mL) Acetone 12.5-15 (mg/mL) |
Synonyms |
1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea PCNU |
Origin of Product |
United States |
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